molecular formula C6H14O2 B2893044 (2S)-3,3-dimethylbutane-1,2-diol CAS No. 92621-91-5

(2S)-3,3-dimethylbutane-1,2-diol

Cat. No.: B2893044
CAS No.: 92621-91-5
M. Wt: 118.176
InChI Key: YVHAOWGRHCPODY-RXMQYKEDSA-N
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Description

(2S)-3,3-dimethylbutane-1,2-diol is an organic compound with the molecular formula C6H14O2. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is characterized by the presence of two hydroxyl groups (-OH) attached to a butane backbone, with two methyl groups (-CH3) at the third carbon position. The (2S) notation indicates the specific spatial configuration of the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-3,3-dimethylbutane-1,2-diol can be achieved through several methods. One common approach involves the reduction of 3,3-dimethyl-2-butanone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.

Industrial Production Methods

Industrial production of this compound often involves catalytic hydrogenation of 3,3-dimethyl-2-butanone. This process uses a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature to achieve efficient conversion. The resulting product is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

(2S)-3,3-dimethylbutane-1,2-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be further reduced to form alkanes using strong reducing agents.

    Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with halogenating agents or acids.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous solution under acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for converting hydroxyl groups to halides.

Major Products Formed

    Oxidation: Formation of 3,3-dimethyl-2-butanone or 3,3-dimethylbutanoic acid.

    Reduction: Formation of 3,3-dimethylbutane.

    Substitution: Formation of 3,3-dimethyl-2-chlorobutane or 3,3-dimethyl-2-bromobutane.

Scientific Research Applications

(2S)-3,3-dimethylbutane-1,2-diol has various applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and as a solvent in certain industrial processes.

Mechanism of Action

The mechanism by which (2S)-3,3-dimethylbutane-1,2-diol exerts its effects involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The compound’s chiral nature allows it to interact selectively with biological molecules, potentially affecting metabolic pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    (2R)-3,3-dimethylbutane-1,2-diol: The enantiomer of (2S)-3,3-dimethylbutane-1,2-diol with a different spatial configuration.

    3,3-dimethyl-2-butanol: A similar compound with only one hydroxyl group.

    3,3-dimethylbutane-1,2-dione: A related compound with two carbonyl groups instead of hydroxyl groups.

Uniqueness

This compound is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties. Its ability to form hydrogen bonds and interact selectively with enzymes and receptors makes it valuable in various research and industrial applications.

Properties

IUPAC Name

(2S)-3,3-dimethylbutane-1,2-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O2/c1-6(2,3)5(8)4-7/h5,7-8H,4H2,1-3H3/t5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVHAOWGRHCPODY-RXMQYKEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(CO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@@H](CO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

118.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92621-91-5
Record name (2S)-3,3-dimethylbutane-1,2-diol
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